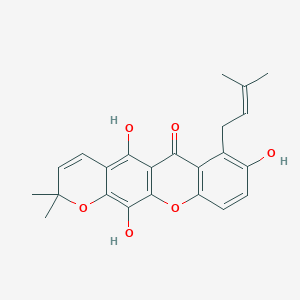

Termicalcicolanone A

描述

Structure

3D Structure

属性

分子式 |

C23H22O6 |

|---|---|

分子量 |

394.4 g/mol |

IUPAC 名称 |

5,8,12-trihydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C23H22O6/c1-11(2)5-6-12-14(24)7-8-15-16(12)19(26)17-18(25)13-9-10-23(3,4)29-21(13)20(27)22(17)28-15/h5,7-10,24-25,27H,6H2,1-4H3 |

InChI 键 |

LIBMYNVOSDZKIY-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCC1=C(C=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3O)C=CC(O4)(C)C)O)O)C |

同义词 |

termicalcicolanone A |

产品来源 |

United States |

Chemical Synthesis and Analog Generation Strategies

Total Synthesis of Termicalcicolanone A

The retrosynthetic strategy for this compound hinged on a few key disconnections that simplified the complex target molecule into more readily available starting materials. acs.org The primary disconnection involved the late-stage introduction of the C8-prenyl group via a Claisen rearrangement. This approach postponed the installation of this reactive moiety, thereby avoiding potential complications in earlier steps. acs.org

Further retrosynthetic analysis identified the pyran ring as a key structural element that could be formed through a Claisen cyclization. The central xanthone (B1684191) framework was envisioned to be constructed from a highly functionalized benzophenone (B1666685) intermediate. This intermediate, in turn, was planned to be assembled from two simpler aromatic precursors, a 2-fluorobenzaldehyde (B47322) derivative and 3,4,5-trifluoronitrobenzene, through an N-heterocyclic carbene (NHC)-catalyzed nucleophilic aroylation reaction. acs.org This strategy is outlined in the following table:

| Target Molecule | Key Disconnection | Precursor(s) |

| This compound | Prenyl group introduction | Prenyl-free xanthone core |

| Prenyl-free xanthone core | Pyran ring formation | O-propargylated benzophenone |

| Xanthone framework | C-O bond formation (intramolecular 1,4-addition) | Quinone intermediate |

| Benzophenone intermediate | C-C bond formation (aroylation) | 2-fluorobenzaldehyde derivative and 3,4,5-trifluoronitrobenzene |

A distinctive feature of the this compound synthesis is the repeated and strategic use of nucleophilic aromatic substitution (SNAr) reactions. acs.orgacs.org This approach, more commonly employed in medicinal chemistry, proved highly effective for the construction of the polysubstituted aromatic rings of the xanthone core. acs.orgacs.org The synthesis utilized fluorine and nitro groups as effective leaving groups in these SNAr reactions. acs.org

The initial key SNAr reaction was an NHC-catalyzed aroylation, where the 4-fluoro group of trifluoronitrobenzene was selectively substituted by an aroyl group. acs.orgacs.org Subsequent SNAr reactions were employed to introduce other necessary functionalities. For instance, another fluoro group was substituted with a benzyloxy group, and the nitro group was eventually converted to a hydroxy group via an SNAr reaction using a benzaldoxime (B1666162) anion. acs.orgacs.org This iterative use of SNAr allowed for the controlled and sequential construction of the highly oxygenated benzophenone intermediate. acs.org

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, played a crucial role in the construction of the this compound scaffold. researchgate.netnih.govmeta-synthesis.com The synthesis employed two key pericyclic reactions: a Claisen cyclization to form the pyran ring and a Claisen rearrangement to introduce the final prenyl group. acs.org

The formation of the pyran ring was achieved through a Claisen cyclization of an O-propargylated benzophenone intermediate. This was followed by an intramolecular 1,4-addition to construct the core xanthone framework. researchgate.netnih.gov The final step of the synthesis involved a regioselective Claisen rearrangement to install the prenyl group at the C8 position. acs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, was a central element in the synthesis of this compound. researchgate.net Specifically, an N-heterocyclic carbene (NHC) was used to catalyze the crucial aroylation reaction that forms the benzophenone intermediate. acs.org The NHC-catalyzed reaction involved the selective substitution of a fluoro group on one aromatic ring with an aroyl group derived from an aldehyde on the other aromatic precursor. acs.orgacs.org This organocatalytic approach offered a mild and efficient method for constructing the key C-C bond of the benzophenone core, which is a common precursor for xanthone synthesis. acs.orgresearchgate.net

The introduction of the prenyl group at the C8 position of the xanthone core was a critical and challenging step in the synthesis. This was accomplished through a highly regioselective Claisen rearrangement in the final stage of the synthesis. acs.orgresearchgate.net The precursor for this rearrangement was prepared, and upon thermal induction, the prenyl group migrated specifically to the desired C8 position. Computational studies (B3LYP/6-311+G(2d,p)) were conducted on model reactants to predict and confirm the high regioselectivity of this rearrangement. acs.org An attempted Claisen rearrangement on a related intermediate with two methoxymethyl (MOM) ethers resulted in a complex mixture; however, cleavage of one of the MOM ethers prior to the rearrangement led to the successful and clean formation of the desired product. acs.org

The synthesis of highly substituted xanthonoids like this compound presents several challenges. acs.org Common methods for constructing the xanthone framework, such as the Friedel-Crafts reaction or Ullmann-type couplings, often face limitations when dealing with highly functionalized and sterically hindered substrates. acs.org The orientation effects of multiple substituents can lead to issues with regioselectivity. acs.org

The synthesis of this compound introduced an innovative approach that circumvents some of these traditional challenges. The use of a multi-step strategy involving NHC-catalyzed aroylation and multiple SNAr reactions on a fluorinated precursor allowed for a more controlled and programmable assembly of the xanthone core. acs.orgacs.org This methodology, drawing inspiration from medicinal chemistry, provides a viable and alternative route to complex, polyphenolic xanthone natural products. acs.org

Synthetic Methodologies for this compound Derivatives and Analogs

The total synthesis of this compound has been successfully achieved, providing a blueprint for the generation of derivatives and analogs. A notable synthesis was accomplished in 19 steps, employing a strategy that involves multiple nucleophilic aromatic substitutions and pericyclic reactions. nih.govresearchgate.net The core pyrano[3,2-b]xanthen-6-one scaffold was constructed through key steps including an N-heterocyclic carbene (NHC)-catalyzed aroylation to form a benzophenone intermediate, a Claisen cyclization to forge the pyran ring, and an intramolecular 1,4-addition to complete the xanthone framework. nih.gov The final introduction of the prenyl group was achieved via a regioselective Claisen rearrangement. nih.gov

The generation of this compound analogs with modified structures is essential for structure-activity relationship (SAR) studies. Diverse synthetic routes allow for the introduction of chemical diversity at various positions of the xanthone core. Key strategies for structural modification can be categorized based on the part of the molecule being altered: the xanthone scaffold, the pyran ring, or the prenyl side chain.

Modification of the Xanthone Scaffold: The synthesis of xanthone derivatives can be achieved through various methods, including the coupling of arynes with substituted benzoates, which offers a general and efficient route to this class of compounds. researchgate.net This approach allows for the incorporation of different substituents on the aromatic rings of the xanthone core. For instance, by using differently substituted ortho-heteroatom-substituted benzoates, a range of analogs can be produced. Another versatile method involves the ligand-free intermolecular catalytic coupling of 2-substituted benzaldehydes with a variety of phenols, a process that is compatible with numerous functional groups. researchgate.net

Alterations to the Pyran Ring: The Claisen cyclization step in the total synthesis of this compound is a critical juncture for introducing modifications to the pyran ring. nih.gov By employing different substituted propargyl ethers, analogs with varied substituents on the pyran ring can be synthesized.

Varying the Prenyl Side Chain: The regioselective Claisen rearrangement used to install the prenyl group offers an opportunity for modification. nih.gov Utilizing different allylic ethers in this rearrangement can lead to analogs with altered side chains, which can be crucial for modulating biological activity. Studies on aromatic Claisen rearrangements have shown that the regioselectivity can be influenced by internal bases, providing a tool to direct the position of the alkylation. acs.org

A summary of potential structural modifications and the corresponding synthetic strategies is presented in Table 1.

| Region of Modification | Synthetic Strategy | Potential for Diversity |

| Xanthone Core | Aryne-benzoate coupling | Introduction of various substituents on the aromatic rings. |

| Xanthone Core | Catalytic coupling of benzaldehydes and phenols | High functional group tolerance allows for a wide range of analogs. |

| Pyran Ring | Variation in Claisen cyclization precursors | Installation of different functional groups on the pyran moiety. |

| Prenyl Side Chain | Use of diverse allylic ethers in Claisen rearrangement | Generation of analogs with modified lipophilic side chains. |

Table 1: Synthetic Strategies for the Structural Modification of this compound

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that enable the conversion of one functional group into another. ub.edu In the context of this compound analog synthesis, efficient FGI procedures are vital for the late-stage modification of advanced intermediates or the final natural product itself. This allows for the rapid generation of a diverse set of analogs from a common precursor.

Common functional group interconversions relevant to the xanthone scaffold include:

Hydroxyl Group Manipulation: The phenolic hydroxyl groups on the xanthone core can be converted to ethers or esters to probe the importance of hydrogen bonding and polarity. Standard alkylation or acylation conditions can be employed for this purpose.

Carbonyl Group Chemistry: The ketone of the pyrone ring can potentially be reduced or converted to other functional groups, although this might significantly alter the core structure and electronic properties of the molecule.

Aromatic Substitution: Electrophilic aromatic substitution reactions on the xanthone core can introduce a variety of functional groups, such as nitro or halogen moieties. These can then be further transformed, for example, through reduction of a nitro group to an amine, which can then be acylated or alkylated.

Table 2 provides examples of key functional group interconversions applicable to the synthesis of this compound derivatives.

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Phenolic Hydroxyl (-OH) | Ether (-OR) | Alkyl halide, base (e.g., K₂CO₃) |

| Phenolic Hydroxyl (-OH) | Ester (-OCOR) | Acyl chloride or anhydride, base (e.g., pyridine) |

| Aromatic Ring (Ar-H) | Aromatic Halide (Ar-X) | Halogenating agent (e.g., NBS, NCS) |

| Aromatic Nitro (Ar-NO₂) | Aromatic Amine (Ar-NH₂) | Reducing agent (e.g., SnCl₂, H₂/Pd-C) |

| Aromatic Amine (Ar-NH₂) | Amide (Ar-NHCOR) | Acyl chloride or anhydride |

Table 2: Key Functional Group Interconversions for this compound Analogs

To efficiently explore the SAR of this compound, the generation of a library of analogs is highly desirable. Parallel synthesis techniques enable the simultaneous synthesis of a large number of compounds in a spatially separated manner. uniroma1.it This approach is particularly well-suited for the late-stage diversification of a common intermediate.

A potential strategy for the parallel synthesis of a this compound analog library would involve:

Synthesis of a Common Core: A key intermediate, such as the xanthone scaffold prior to the installation of the prenyl group, would be synthesized on a larger scale.

Diversification: This common intermediate would then be distributed into an array of reaction vessels. In each vessel, a different building block or reagent would be added to introduce diversity. For example, a library of different allylic ethers could be used in the Claisen rearrangement step to generate a variety of side chains.

Purification and Characterization: The resulting products would then be purified and characterized in a high-throughput manner.

This approach allows for the rapid and systematic exploration of the chemical space around the this compound scaffold.

Considerations for Scalable Academic Synthesis

While the total synthesis of this compound has been achieved on a laboratory scale, producing larger quantities for extensive biological evaluation presents several challenges. Scalability in an academic setting requires a synthetic route that is not only efficient in terms of step count but also utilizes readily available and inexpensive starting materials, robust and high-yielding reactions, and purification methods that are amenable to larger scales (e.g., crystallization over chromatography).

Key considerations for a scalable academic synthesis of this compound and its analogs include:

Route Efficiency: The 19-step synthesis, while elegant, may be too lengthy for the production of gram-scale quantities in a typical academic laboratory. The development of more convergent synthetic strategies would be beneficial.

Reagent Cost and Availability: The cost and availability of starting materials and reagents for all 19 steps need to be carefully evaluated.

Robustness of Reactions: Reactions that are sensitive to air or moisture, or that require very precise temperature control, can be difficult to scale up.

Purification: A reliance on chromatographic purification for multiple steps can become a bottleneck when handling larger quantities of material. Identifying intermediates that can be purified by crystallization or extraction is highly advantageous.

Safety: The safety of all procedures must be carefully assessed and managed when working on a larger scale.

Addressing these challenges is crucial for enabling the broader scientific community to access and study this promising natural product and its derivatives.

Biosynthetic Hypotheses and Elucidation Efforts

Proposed Biosynthetic Pathways to the Xanthonoid Core of Termicalcicolanone A

Xanthones, the core structure of this compound, are a diverse class of secondary metabolites found in various organisms, including plants, fungi, and lichens nih.govresearchgate.net. The biosynthetic routes to the xanthone (B1684191) core differ depending on the organism.

In plants, xanthone biosynthesis generally proceeds via a convergence of the shikimate and acetate (B1210297) (or polyketide) pathways nih.govfrontiersin.orgmdpi.com. The shikimate pathway provides a benzoic acid derivative, often 3-hydroxybenzoic acid or a related compound, while the acetate pathway, mediated by a type III polyketide synthase (PKS), contributes the second aromatic ring through the condensation of malonyl-CoA units frontiersin.orgmdpi.com. A key intermediate in the plant pathway is typically a benzophenone (B1666685), such as 2,3',4,6-tetrahydroxybenzophenone (B1214623) frontiersin.orgmdpi.comnih.govresearchgate.net. This benzophenone then undergoes an oxidative intramolecular coupling to form the xanthone ring system, leading to core structures like 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone frontiersin.orgresearchgate.net. Given that this compound is a highly oxygenated and prenylated xanthonoid, a plant-like biosynthetic origin involving a benzophenone intermediate derived from both shikimate and acetate pathways is a plausible hypothesis for its core structure formation.

In contrast, the xanthone core in fungi and lichens is generally derived entirely from the polyketide pathway, starting from acetyl-CoA and undergoing iterative condensations with malonyl-CoA, followed by cyclization and modification nih.govresearchgate.net.

Based on the structure of this compound, particularly its oxygenation pattern and the presence of prenyl and pyran ring modifications which are common in plant xanthones (especially those from families like Clusiaceae), the shikimate-acetate hybrid pathway characteristic of plants is the more likely route for the formation of its xanthonoid core.

Enzymatic Transformations in Prenylation and Hydroxylation

Following the formation of the basic xanthone core, further structural diversification occurs through various enzymatic transformations, including prenylation and hydroxylation, both of which are evident in the structure of this compound nih.gov.

Prenylation involves the attachment of isoprenoid units, typically derived from isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), to aromatic molecules. This process is catalyzed by prenyltransferases, which exhibit varying degrees of regioselectivity and stereoselectivity nih.gov. The prenyl group in this compound is attached to the xanthonoid core, and the formation of the pyran ring likely arises from a subsequent cyclization involving a hydroxyl group and the double bond of a prenyl moiety. Specific prenyltransferases responsible for the precise attachment of the prenyl group at the observed position in this compound would be involved in this step.

Hydroxylation, the introduction of hydroxyl groups onto the xanthone scaffold, is another crucial modification in the biosynthesis of this compound. This reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs) nih.govnih.gov. These enzymes are known for their diverse roles in the oxidation of various natural products and can perform highly regioselective hydroxylations at specific positions on the xanthone core or attached substituents. The multiple hydroxyl groups present on this compound suggest the action of several distinct hydroxylases acting at different stages of the biosynthetic pathway. Other enzymes like dioxygenases may also be involved in hydroxylation reactions frontiersin.org.

The formation of the pyran ring, a characteristic feature of this compound, likely involves an oxidative cyclization step, potentially catalyzed by enzymes that facilitate the formation of the ether linkage and the heterocyclic ring structure.

Genomic and Proteomic Approaches to Biosynthesis Gene Identification

Genomic and proteomic approaches are powerful tools for identifying the genes and enzymes involved in the biosynthesis of natural products, including xanthonoids byjus.comnih.govisaaa.orgnautilus.bio.

Genomics involves the study of the complete set of genes in an organism byjus.comisaaa.org. By sequencing the genome of the organism that produces this compound, researchers can search for gene clusters that are often associated with the biosynthesis of secondary metabolites like polyketides and terpenoids (which provide the prenyl units) wikipedia.orgdtu.dk. Bioinformatic tools can be used to identify genes encoding enzymes potentially involved in xanthone biosynthesis, such as polyketide synthases, prenyltransferases, hydroxylases (CYPs), cyclases, and other modifying enzymes nih.govfrontiersin.orgwikipedia.org. Comparing the genome of a producing organism with non-producing or lower-producing strains can help pinpoint relevant gene clusters.

Proteomics focuses on the study of the entire set of proteins expressed by an organism byjus.comnih.govisaaa.orgnautilus.bio. By analyzing the proteome of the producing organism, particularly in tissues or under conditions where this compound is synthesized, researchers can identify the enzymes that are actively being produced. Techniques such as mass spectrometry can be used to identify and quantify proteins, and their presence and abundance can be correlated with the production of this compound byjus.comnih.gov. This can help validate the involvement of candidate enzymes identified through genomic analysis and provide insights into the regulatory mechanisms controlling the pathway. Integrating genomic and proteomic data allows for a more comprehensive understanding of the biosynthetic machinery.

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling studies are a classical and effective method for elucidating biosynthetic pathways by tracing the incorporation of specific precursors into the final product nih.govkit.edusilantes.comcreative-proteomics.com. In the case of this compound biosynthesis, feeding experiments with isotopically labeled precursors can provide direct evidence for the origin of different parts of the molecule.

For example, feeding the producing organism with [13C]-labeled acetate or malonyl-CoA could reveal which carbon atoms in this compound are derived from the acetate pathway, supporting the polyketide or hybrid polyketide involvement in the xanthone core formation nih.govwikipedia.org. Similarly, using [13C]- or [2H]-labeled shikimic acid or phenylalanine could confirm their incorporation into the benzoic acid-derived portion of the xanthone core in a plant-like pathway frontiersin.orgnih.govresearchgate.net.

To understand the origin of the prenyl group, feeding with isotopically labeled mevalonate (B85504) or deoxyxylulose phosphate, precursors for the isoprenoid pathway, would be informative nih.gov. The pattern of isotope incorporation in the prenyl moiety and the fused pyran ring would provide evidence for the source of the isoprene (B109036) units and the mechanism of cyclization.

Analysis of the labeled this compound, typically by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), allows researchers to determine the positions of the incorporated isotopes and thus map the fate of the precursors through the biosynthetic pathway nih.govsilantes.comchempep.com. This provides crucial experimental data to support or refute proposed biosynthetic routes and identify key intermediates.

Comparative Biosynthesis of Related Xanthonoids

Studying the biosynthesis of related xanthonoids can provide valuable insights into the potential pathway for this compound. Xanthonoids exhibit significant structural diversity, arising from variations in the core xanthone structure, the number and position of hydroxyl and methoxy (B1213986) groups, and the presence and modification of prenyl substituents nih.govresearchgate.netfrontiersin.org.

Comparing the structures of this compound with other prenylated xanthonoids isolated from the same or related organisms can help identify common biosynthetic steps and enzymes. For instance, if other prenylated xanthonoids with similar oxygenation patterns and prenylation sites are found, it suggests shared enzymatic machinery for these modifications. Studies on the biosynthesis of other prenylated xanthones, such as those found in Calophyllum species, have provided general models for the prenylation and cyclization steps that are likely relevant to this compound nih.govresearchgate.net.

Analyzing the distribution of different xanthonoids within an organism or across related species can also offer clues about the order of enzymatic transformations. The presence of potential intermediates in the same organism can support a proposed biosynthetic sequence. While the specific pathway for this compound requires dedicated study, the wealth of information available on the biosynthesis of other xanthonoids provides a strong foundation for generating hypotheses and designing experiments to unravel its unique biosynthetic route.

Mechanistic Investigations at Molecular and Cellular Levels

Molecular Target Identification and Validation Research

Identifying the direct molecular targets of Termicalcicolanone A is a critical step in defining its mechanism of action. This involves research aimed at pinpointing the specific proteins, nucleic acids, or other cellular components with which the compound interacts.

Proteomic Profiling of this compound-Interacting Proteins

Specific and detailed proteomic profiling studies focused on identifying proteins that interact directly with this compound are not widely available in the current literature. However, in the study of other xanthone (B1684191) derivatives, proteomic approaches have been valuable in identifying protein binding partners, offering insights into the cellular functions and mechanisms influenced by these compounds. These methodologies, which can involve techniques to assess compound-protein interactions, could be similarly applied to research on this compound.

Genomic and Transcriptomic Responses to Compound Exposure

Comprehensive data specifically on the global genomic and transcriptomic alterations induced by this compound exposure is limited in the provided search results. Studies involving other xanthone derivatives have successfully employed transcriptomic analysis, such as RNA sequencing (RNA-seq), to detail changes in gene expression profiles following treatment. nih.gov This has revealed the perturbation of various cellular pathways, including those related to cell wall synthesis and DNA synthesis in the context of antimicrobial effects. nih.gov Applying similar transcriptomic methodologies to this compound could provide valuable data on the genes and pathways it modulates in relevant biological systems.

Enzyme Inhibition or Activation Studies

While specific experimental data on the enzyme inhibition or activation profile of this compound is not extensively reported, the broader class of xanthones is known to interact with a variety of enzymes. mdpi.comup.pt For example, certain xanthone derivatives have been shown to inhibit protein kinases and the aromatase enzyme. mdpi.com Studies to determine the enzyme inhibition or activation potential of a compound typically involve biochemical assays designed to measure the activity of specific enzymes in the presence and absence of the compound. These assays yield quantitative data such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration), which indicate the compound's potency in modulating enzyme activity. abpischools.org.uklibretexts.orgsavemyexams.com Such studies are necessary to determine if this compound directly affects the function of key enzymes involved in critical cellular processes.

Receptor Binding and Ligand-Target Interaction Analysis

Specific research detailing the receptor binding characteristics and comprehensive ligand-target interaction analysis of this compound was not prominently found in the available search results. Receptor binding studies are fundamental in pharmacology for determining the affinity and specificity with which a compound binds to a particular receptor. malvernpanalytical.comnumberanalytics.comsygnaturediscovery.com Common techniques utilized for these investigations include radioligand binding assays, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI). malvernpanalytical.comsygnaturediscovery.com Ligand-target interaction analysis often incorporates computational approaches like molecular docking to predict potential binding modes and estimate binding affinities. consensus.apprsc.orgarxiv.org Applying these experimental and computational methods to this compound would be crucial for identifying potential receptor targets and gaining a deeper understanding of the molecular interactions driving its biological effects.

Cellular Pathway Perturbation Studies

Investigating how this compound influences or disrupts specific cellular pathways provides a more comprehensive view of its biological impact beyond direct molecular interactions.

Impact on Cell Cycle Progression in Research Models

This compound has demonstrated antiproliferative activity in the A2780 human ovarian cancer cell line, with an reported IC50 value of 40.6 μM. rsc.orgresearchgate.net Antiproliferative effects are frequently associated with the perturbation of the cell cycle, the ordered series of events that governs cell growth and division. rsc.orgresearchgate.net The eukaryotic cell cycle is composed of distinct phases: G1, S (DNA synthesis), G2, and M (mitosis). genome.govkhanacademy.orgwikipedia.orgncert.nic.in Compounds that interfere with this cycle can induce cell cycle arrest at specific checkpoints, thereby inhibiting uncontrolled proliferation. researchgate.netdrugbank.com While the precise effects of this compound on the individual phases of the cell cycle require further dedicated investigation, its observed antiproliferative activity strongly suggests that it interferes with one or more stages of this fundamental cellular process in susceptible research models. Studies on other compounds have illustrated the ability to induce cell cycle arrest in specific phases, such as the S phase arrest observed with certain aza-caged compounds. researchgate.net

Data Table: Antiproliferative Activity of this compound

| Compound | Cell Line | IC50 (μM) |

| This compound | A2780 (Human Ovarian Cancer) | 40.6 |

| Termicalcicolanone B | A2780 (Human Ovarian Cancer) | 8.1 |

Note: Data compiled from referenced research findings. rsc.orgresearchgate.net

This compound is a chemical compound that has been identified as a natural product isolated from Terminalia calcicola. purdue.edunaturalproducts.net Its chemical formula is C23H22O6, and it has a molecular weight of 394.4 g/mol . nih.gov this compound is also known by other identifiers, including CHEMBL224141 and 929548-30-1. nih.gov

Preclinical Research on Biological Activities in Model Systems

In Vitro Research Model Systems for Biological Activity Assessment

In vitro models, which involve studying biological processes in a controlled laboratory environment outside of a living organism, are fundamental to initial assessments of compound activity. patheon.com These systems allow for detailed examination of cellular responses and interactions.

Cell Line Sensitivity and Phenotypic Screening in Diverse Cancer Cell Lines

Cancer cell lines are widely used in preclinical research to evaluate the antiproliferative or cytotoxic effects of compounds. These immortalized cell cultures provide a consistent and reproducible system for screening. culturecollections.org.uknih.gov Termicalcicolanone A has demonstrated modest antiproliferative activity against the A2780 human ovarian cancer cell line. acs.orgacs.org The A2780 cell line is known to be a drug-sensitive ovarian cancer cell line. researchgate.net While specific comprehensive data tables detailing the sensitivity of a wide range of cancer cell lines to this compound were not extensively available in the search results, the observed activity in the A2780 line indicates a starting point for further investigation into its effects on diverse cancer types. acs.orgacs.org The effectiveness of xanthone (B1684191) derivatives, a class of compounds that includes this compound, as anticancer agents can depend on the type, number, and position of functional groups attached to the xanthone skeleton. mdpi.com

Spheroid and Organoid Models for Three-Dimensional Cellular Responses

Co-culture Systems for Investigating Cell-Cell Interactions

Co-culture systems involve growing two or more different populations of cells together to study their interactions. nih.gov These systems are crucial for understanding the complex interplay between different cell types within a tissue microenvironment, such as the interactions between cancer cells and stromal cells, or between different microbial species. nih.govgfi.orgfrontiersin.org Co-culture models can provide insights into how a compound's activity might be modulated by the presence of other cell types. nih.govfrontiersin.orgmdpi.com Although co-culture systems are recognized as valuable tools in biological research, specific studies investigating this compound using co-culture models were not found in the provided search results. nih.govgfi.orgfrontiersin.orgmdpi.comresearchgate.net

In Vivo Research Model Systems for Biological Activity Evaluation

In vivo models involve studying the effects of a compound in living organisms, providing a more comprehensive understanding of its biological activity within a complex system. patheon.comtexilajournal.com These models allow for the assessment of systemic effects, metabolism, and the interplay between different organs and tissues. texilajournal.com

Zebrafish Models for Initial Biological Effects and Pathway Analysis

The zebrafish (Danio rerio) is an increasingly popular in vivo model system in preclinical research due to its rapid development, optical transparency of embryos, high fecundity, and genetic similarity to humans. researchgate.netzeclinics.commdpi.com Zebrafish models are particularly useful for studying developmental processes, screening for initial biological effects of compounds, and analyzing relevant biological pathways in a living vertebrate system. researchgate.netzeclinics.commdpi.comfrontiersin.orgfrontiersin.org Their transparency allows for real-time visualization of developmental defects and the effects of compounds on specific tissues or organs. researchgate.netmdpi.comfrontiersin.org Despite the growing use of zebrafish in drug screening and disease modeling, the provided search results did not include specific research findings on the evaluation of this compound using zebrafish models. researchgate.netzeclinics.commdpi.comfrontiersin.orgfrontiersin.org

Murine Xenograft Models for Investigating Biological Effects on Tumor Growth in vivo

Murine xenograft models are widely used in preclinical cancer research to study the effects of potential therapeutic agents on human tumors in a living system. These models involve implanting human cancer cells into immunocompromised mice. Research using these models with this compound focuses on understanding how the compound influences tumor growth dynamics and the underlying biological processes, rather than assessing its efficacy for patient treatment.

Pharmacodynamic Biomarker Discovery and Validation in Animal Models

Pharmacodynamic (PD) biomarkers are indicators that measure a compound's effect on its biological target or downstream pathways. Discovering and validating these biomarkers in animal models is essential for understanding a compound's mechanism of action and for potentially guiding future preclinical and clinical studies. Research in this area for this compound would involve identifying measurable biological changes in animal models that correlate with the compound's presence or activity.

While direct information on PD biomarker discovery for this compound is not available in the provided results, the concept is integral to preclinical studies in animal models. Studies on other compounds highlight the process. For instance, research on inhibitors of the isoprenoid pathway in cellular and extracellular matrices involved distinguishing between free and pyrophosphorylated isoprenoids after enzymatic cleavage as a method to characterize the effect of these inhibitors. researchgate.net This demonstrates how metabolic changes can serve as PD biomarkers. For this compound, PD biomarker research in animal models would likely involve examining changes in the levels or activity of proteins, enzymes, or metabolites that are part of the pathways it influences, as identified in mechanistic studies. Validation would involve demonstrating a clear relationship between this compound exposure and changes in the proposed biomarker.

Exploration of Polypharmacology and Off-Target Engagements in Research Models

Polypharmacology, where a compound interacts with multiple targets, and off-target engagements, where a compound binds to unintended targets, are important considerations in preclinical research. Exploring these aspects in research models helps to provide a more complete understanding of a compound's biological profile and potential effects. For this compound, this would involve studies designed to identify all the biological molecules it interacts with, both intended and unintended, within the context of the model system.

The provided search results touch upon the concept of target deconvolution and polypharmacology in the context of screening drug candidates. researchgate.net While not specifically about this compound, the mention of these challenges in a target-based approach to drug discovery underscores their importance in preclinical evaluation. researchgate.net Research on this compound's polypharmacology and off-target engagements in animal models could involve various techniques, such as broad-spectrum enzyme or receptor binding assays, phenotypic screening in various cell lines or models, and potentially 'omics' approaches (like proteomics or metabolomics) to identify unexpected biological effects. Understanding these interactions is crucial for interpreting the results from xenograft or GEMM studies and for predicting potential effects in more complex biological systems.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Structural Modifications on Target Engagement and Cellular Response

Structural modifications to the xanthone (B1684191) core and its substituents can significantly impact the compound's interaction with biological targets and subsequent cellular responses. For Termicalcicolanone A, its modest antiproliferative activity against the A2780 ovarian cancer cell line suggests specific interactions are occurring. rsc.orgacs.orgresearchgate.netpreprints.orgresearchgate.netacs.org Comparing this compound and Termicalcicolanone B, which also exhibits cytotoxic activity against A2780 cells with a lower IC50 value (8.1 µM for Termicalcicolanone B vs. 40.6 µM for this compound), highlights the impact of structural differences between these two closely related natural products on their potency. rsc.orgpreprints.org Although the precise structural variation between A and B is not explicitly detailed in the search results, this difference in activity underscores the sensitivity of biological response to subtle structural changes within the xanthone framework. The positions of hydroxyl and pyranosyl moieties on related termicalcicolanone structures have been reported to significantly influence anticancer activity. mdpi.comnih.gov Research on other xanthones indicates that modifications like prenylation and ring closure reactions can lead to compounds with promising inhibitory activities against various cancer cell lines. mdpi.com The mechanism of cytotoxic activity for this compound and its analogs is still under investigation, but apoptosis induction has been identified as a major pathway for some xanthone derivatives. preprints.orgresearchgate.net

Systematic Evaluation of Substituent Effects on Activity Profiles

Systematic evaluation of substituent effects involves synthesizing and testing a series of analogs with planned variations in functional groups and their positions on the core scaffold. While specific detailed studies on this compound analogs are noted as ongoing research, the general principles applied to xanthones are relevant. researchgate.net For xanthones, the introduction of different substituents such as hydroxyl, methoxy (B1213986), methyl, and prenyl groups at various positions can dramatically alter the activity profile. mdpi.comresearchgate.net Studies on other heterocyclic scaffolds like flavonoids and chalcones have demonstrated how the nature and position of substituents, including halogens and methoxy groups, influence activity and target interactions. preprints.orgnih.gov For example, in haloxanthones, the position of halogen atoms and their interaction with specific amino acid residues through hydrogen bonds and halogen interactions were found to be critical for anticancer activity against certain cell lines. nih.gov This suggests that a systematic evaluation of similar modifications on the this compound scaffold would be essential to delineate the contribution of each substituent to its antiproliferative effect.

Computational Approaches to QSAR Model Development

Computational approaches are increasingly employed in QSAR model development to build mathematical relationships between chemical structure and biological activity. wikipedia.orgcollaborativedrug.comresearchgate.netnih.gov These methods utilize molecular descriptors, which are numerical representations of a compound's physicochemical and structural properties, to predict biological activity. researchgate.netnih.gov While no specific QSAR model for this compound is detailed in the provided results, QSAR studies have been successfully applied to other classes of compounds, including other xanthone derivatives and flavonoids, to predict activities like anticancer or antioxidant effects. researchgate.netnih.govnih.govresearchgate.net These studies often involve techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to visualize and quantify the steric and electrostatic contributions of different molecular regions to activity. researchgate.netnih.gov Developing a QSAR model for this compound would involve:

Defining the specific biological endpoint (e.g., antiproliferative activity against a particular cell line). nih.govresearchgate.net

Compiling a dataset of this compound and its analogs with known activity values.

Calculating relevant molecular descriptors for each compound. nih.gov

Employing statistical methods to build a predictive model correlating descriptors with activity. nih.gov

Validating the model using appropriate statistical measures and external test sets. nih.govresearchgate.netthepsci.eu

Such models can provide valuable insights into the structural requirements for activity and guide the design of novel analogs. researchgate.netnih.gov

Cheminformatics and Data Mining for SAR Insights

Cheminformatics and data mining techniques play a vital role in extracting meaningful SAR insights from large chemical and biological datasets. collaborativedrug.com Databases like PubChem contain vast amounts of information on chemical structures and their associated biological activities, which can be mined to identify trends and relationships. nih.govmetabolomicsworkbench.orgwikipedia.org By analyzing the structures and activity data of this compound and structurally similar compounds, cheminformatics tools can help identify common substructures, physicochemical properties, and molecular fingerprints that correlate with observed biological effects. collaborativedrug.comnih.gov Clustering methods can be used to group compounds with similar structures and activity profiles, facilitating the identification of structural motifs associated with high potency or selectivity. nih.gov Data mining can also help in identifying potential off-target activities or predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its analogs, although ADMET and toxicity are outside the scope of this article. researchgate.net

Rational Design of this compound Analogs for Enhanced Research Probes

The insights gained from SAR, QSAR, cheminformatics, and data mining can be applied to the rational design of this compound analogs with enhanced properties for research purposes. researchgate.netnih.gov Rational design involves using the understanding of structure-activity relationships to intentionally modify the chemical structure of this compound to improve its potency, selectivity for a specific target, metabolic stability, or other desirable characteristics for in vitro or in vivo studies. For instance, if a particular functional group is identified as crucial for activity, analogs with variations of this group or isosteric replacements can be designed and synthesized. up.pt If computational models predict that certain modifications could improve binding affinity to a hypothesized target, these analogs can be prioritized for synthesis and testing. The total synthesis of this compound has been achieved, which facilitates the creation of various analogs for SAR studies. researchgate.netnih.govresearchgate.netorcid.orgresearchgate.net This rational design process, guided by a deep understanding of SAR and QSAR, allows for a more efficient exploration of the chemical space around this compound, leading to the discovery of analogs that can serve as valuable research probes to further elucidate its mechanism of action and potential therapeutic applications.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation and Purity Assessment in Research

Chromatographic methods are essential for separating Termicalcicolanone A from complex mixtures, such as crude extracts from natural sources, and for evaluating its purity. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both qualitative and quantitative analysis of small molecules. nih.gov In the context of this compound research, HPLC is a primary tool for achieving high-resolution separation and assessing purity. jasco-global.comhplc.eu Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity for this compound. The choice of stationary phase, often reversed-phase silica, and mobile phase, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol, is critical for effective separation based on the compound's polarity. hplc.eushimadzu.com Gradient elution, where the mobile phase composition changes over time, is frequently employed to separate compounds with a wide range of polarities present in crude extracts.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is particularly suited for the analysis of volatile or semi-volatile compounds. boku.ac.atwikipedia.org While this compound itself might not be sufficiently volatile for direct GC analysis without derivatization, GC can be valuable for the analysis of more volatile analogs or metabolites that might be present in biological samples or reaction mixtures. GC separates compounds based on their boiling points and their interaction with the stationary phase within a heated column. boku.ac.at Coupling GC with a detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), allows for the detection and identification of separated components. boku.ac.atchromatographyonline.com

Preparative Chromatography for Isolation of Analogs and Metabolites

Preparative chromatography is employed to isolate larger quantities of a target compound or related substances for further analysis or biological testing. bio-rad.comrotachrom.comnews-medical.net This differs from analytical chromatography, which focuses on identification and quantification using smaller sample sizes. bio-rad.comrotachrom.com In the study of this compound, preparative chromatography, often scaled up from analytical HPLC methods, can be used to isolate sufficient amounts of this compound from complex extracts or to purify potential analogs and metabolites that are present in lower concentrations. news-medical.netchromatographyonline.com Techniques like preparative HPLC or flash chromatography, utilizing larger columns and higher flow rates compared to analytical scale, are commonly used for this purpose. rotachrom.com The goal of preparative chromatography is to maximize the recovery and purity of the isolated compound. rotachrom.com

Spectroscopic Methods for Structural Elucidation and Confirmation in Research

Spectroscopic methods provide crucial information about the molecular structure of this compound, allowing for its definitive identification and the confirmation of its proposed structure.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. genovis.comthermofisher.comnewomics.comnih.gov Coupled with chromatographic techniques like HPLC (LC-MS), MS is invaluable for confirming the molecular mass of this compound and detecting its presence in mixtures. nih.govgenovis.comnewomics.com High-resolution MS can provide accurate mass measurements, which can be used to determine the elemental composition of the molecule. thermofisher.com Fragmentation analysis, often performed using tandem MS (MS/MS), involves breaking the molecule into smaller characteristic ions. thermofisher.com The pattern of these fragment ions provides structural information that complements NMR data and helps confirm the presence of specific substructures within this compound. thermofisher.com Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the properties of the compound. newomics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to identify and quantify compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically between 100 and 900 nm. azooptics.comtechnologynetworks.com This absorption is due to the presence of chromophores, which are structural components of a molecule that cause it to absorb light at specific wavelengths. azooptics.comwikipedia.org The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, provides insights into the electronic transitions within a molecule and can help in identifying functional groups and conjugated systems. azooptics.comtechnologynetworks.com

Interpreting the UV-Vis spectrum of this compound would involve analyzing the position, intensity, and shape of the absorption peaks. azooptics.com Comparing these features to known spectral data of similar xanthones or model compounds can aid in confirming the presence of expected chromophores and potentially reveal information about the compound's purity. azooptics.comwikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify functional groups present in a molecule based on their characteristic vibrational modes. iitd.ac.inresearchgate.net When a molecule is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the energy required to excite the molecule's covalent bonds into various vibrational states, such as stretching and bending. iitd.ac.inchemistrystudent.comlibretexts.org The resulting IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm-1), displays a series of peaks that are unique to the types of bonds and functional groups present in the molecule. chemistrystudent.comlibretexts.org

For this compound, with its reported structure containing hydroxyl, carbonyl (within the xanthone (B1684191) core), ether, and alkene functional groups nih.gov, IR spectroscopy would be a powerful tool for their identification and confirmation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H stretching vibrations of the hydroxyl groups, the C=O stretching vibration of the xanthone carbonyl, C-O stretching vibrations of the ether linkages, and C=C stretching vibrations of the prenyl substituent. iitd.ac.inmasterorganicchemistry.com

While specific IR spectral data for this compound was not found in the immediate search results, a typical IR analysis would involve examining the spectrum for peaks in the following approximate regions:

| Functional Group | Approximate Wavenumber (cm-1) |

| O-H (stretching, phenolic) | 3200-3600 (broad) |

| C=O (stretching, xanthone) | 1600-1700 |

| C-O (stretching, ether) | 1000-1300 |

| C=C (stretching, alkene) | 1600-1680 |

| C-H (stretching, aromatic/alkane) | 2800-3100 |

Note: These are approximate ranges, and the exact position can be influenced by the molecular environment.

The "fingerprint region" of the IR spectrum (typically below 1500 cm-1) is unique to each molecule and can be used for compound identification by comparison to reference spectra, even if specific functional group assignments in this region are complex. chemistrystudent.comlibretexts.org

Hyphenated Techniques for Complex Mixture Analysis in Biological Samples

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy or mass spectrometry. These techniques are essential for analyzing complex mixtures, particularly in biological samples where the analyte of interest, such as this compound, is present alongside numerous other endogenous compounds. wikipedia.org

LC-MS/MS for Metabolite Identification and Quantification in Research Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the identification and quantification of compounds, including metabolites, in complex biological matrices. wikipedia.orgeag.combioxpedia.com LC separates the components of a mixture based on their physicochemical properties, while the tandem mass spectrometer (MS/MS) provides highly sensitive and selective detection and structural information. wikipedia.orgeag.com

In research studies involving this compound, particularly if investigating its metabolic fate or presence in biological samples, LC-MS/MS would be an invaluable tool. The LC component would separate this compound from the biological matrix components, and the MS/MS would then detect and characterize the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. wikipedia.orgeag.com

For metabolite identification, LC-MS/MS allows for the detection of potential metabolites of this compound by searching for related m/z values and characteristic fragment ions. wikipedia.org Quantitative analysis of this compound in biological samples using LC-MS/MS involves the development and validation of a specific method, often utilizing stable isotopically labeled internal standards for improved accuracy and reproducibility. eag.comijprajournal.com

A typical LC-MS/MS analysis for this compound would involve:

Sample Preparation: Extracting this compound from the biological matrix (e.g., plasma, urine, tissue) using techniques like liquid-liquid extraction or solid-phase extraction. bioxpedia.comajpaonline.com

LC Separation: Separating the extracted compounds on an LC column, typically using a reversed-phase stationary phase and a gradient elution with mobile phases. eag.com

MS/MS Detection: Ionizing the separated compounds (e.g., by electrospray ionization, ESI) and detecting this compound and its potential metabolites in the mass spectrometer. eag.com Tandem MS involves selecting a precursor ion (the intact molecule or a characteristic adduct) and fragmenting it to produce characteristic product ions, which provides structural confirmation. eag.com

While specific LC-MS/MS parameters and data for this compound from research studies were not detailed in the search results, the application of this technique would involve optimizing LC conditions for adequate separation and MS parameters (ionization mode, precursor ions, collision energy, product ions) for selective and sensitive detection of this compound and its relevant metabolites. eag.comijprajournal.com

GC-MS for Volatile Compound Analysis in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique primarily used for the separation and analysis of volatile and semi-volatile compounds. filab.frtechnologynetworks.com In GC-MS, the sample is vaporized and carried through a capillary column by an inert gas (the mobile phase), where components are separated based on their boiling points and interaction with the stationary phase. technologynetworks.cominnovatechlabs.com The separated compounds then enter a mass spectrometer for detection and identification. technologynetworks.com

Given the structure of this compound, which is a relatively large and potentially less volatile molecule compared to typical GC-amenable compounds nih.govfilab.fr, direct GC-MS analysis might be challenging without prior derivatization to increase its volatility. However, GC-MS could be relevant in research studies involving this compound if investigating associated volatile compounds in a biological matrix, such as microbial volatile organic compounds (VOCs) produced in the presence of this compound or volatile degradation products. filab.frmeasurlabs.com

For the analysis of volatile compounds in biological matrices related to this compound research, GC-MS analysis would typically involve:

Sample Preparation: Techniques like headspace sampling or solid-phase microextraction (SPME) to isolate volatile compounds from the biological matrix. measurlabs.com

GC Separation: Separating the volatile compounds on a GC column, usually a capillary column with a suitable stationary phase. technologynetworks.com

MS Detection: Ionizing the separated compounds (e.g., by electron ionization, EI) and detecting them based on their mass spectra. technologynetworks.com The fragmentation pattern in the mass spectrum can be compared to spectral libraries for identification. innovatechlabs.com

While direct application of GC-MS for this compound itself might be limited due to its likely low volatility, the technique's strength lies in analyzing associated volatile profiles in biological samples relevant to the research context of this compound. filab.frmeasurlabs.com

Trace Analysis and Bioanalytical Method Development for Research Studies

Trace analysis involves the detection and quantification of substances present at very low concentrations in a sample. bfs.deimg-labor.de In the context of this compound research, trace analysis is particularly relevant when the compound is present in biological matrices at low levels, such as in pharmacokinetic studies or when assessing its distribution in tissues. ajpaonline.comasiapharmaceutics.info Bioanalytical method development is the process of creating and validating analytical procedures for the quantitative determination of analytes, like this compound, in biological samples. ijprajournal.comajpaonline.comasiapharmaceutics.infohumanjournals.comjgtps.com

Developing a sensitive and reliable bioanalytical method for this compound is crucial for accurate research findings. This process involves several key steps:

Method Selection: Choosing the appropriate analytical technique, such as LC-MS/MS, which offers high sensitivity and selectivity for trace analysis in complex matrices. eag.combioxpedia.comijprajournal.com

Sample Preparation Optimization: Developing efficient extraction procedures to isolate this compound from the biological matrix while minimizing interference from endogenous compounds. bioxpedia.comajpaonline.com Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. ajpaonline.comhumanjournals.com

Chromatographic and Detection Parameter Optimization: Adjusting LC conditions (column, mobile phase, flow rate) and MS parameters (ionization, mass transitions) to achieve optimal separation, sensitivity, and specificity for this compound at low concentrations. eag.comijprajournal.com

Method Validation: Rigorously validating the developed method according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity (including the limit of detection and limit of quantification), linearity, range, recovery, and stability in the biological matrix. ijprajournal.comajpaonline.comasiapharmaceutics.infohumanjournals.comjgtps.com

Trace analysis of this compound in biological samples using a validated bioanalytical method allows researchers to accurately determine its concentration over time, assess its distribution in different tissues, and support pharmacokinetic and potentially pharmacodynamic studies. ijprajournal.comajpaonline.comasiapharmaceutics.info The ability to detect and quantify this compound at trace levels is essential for understanding its behavior in biological systems and interpreting research findings accurately. ijprajournal.comajpaonline.com

Future Research Directions and Translational Perspectives

Unexplored Biological Activities and Mechanistic Hypotheses for Further Research

The current understanding of Termicalcicolanone A's biological activities is limited, primarily focusing on initial observations of antiproliferative effects researchgate.net. A critical direction for future research involves a comprehensive screening of this compound against a wider range of biological targets and disease models. This could include investigating potential antimicrobial, antiviral, anti-inflammatory, or other pharmacological activities, drawing inspiration from the diverse properties observed in other natural products, particularly those from endophytic fungi and plants researchgate.net. Hypotheses for these unexplored activities could be generated based on the compound's structural features, comparing it to known bioactive molecules and utilizing in silico prediction tools. Mechanistic studies should accompany these screenings to understand how this compound interacts with biological systems at a molecular level. This could involve investigating its effects on cellular pathways, enzyme activity, or protein interactions.

Identification of Novel Molecular Targets for Deeper Investigation

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and unlocking its full therapeutic potential. While initial studies might suggest certain cellular effects, the direct protein or molecular partners are often unknown. Future research should employ advanced techniques such as affinity chromatography coupled with mass spectrometry, or activity-based protein profiling, to isolate and identify proteins that bind to or are modulated by this compound. Computational approaches, such as molecular docking and dynamics simulations, can also provide valuable insights into potential binding sites and interaction mechanisms with hypothesized targets. Focusing on identifying novel targets, rather than just confirming interactions with known pathways, could reveal unique therapeutic opportunities.

Development of Advanced Research Tools and Probes Based on this compound

To facilitate deeper investigations into this compound's biological roles, the development of advanced research tools and probes is essential. This includes synthesizing isotopically labeled versions of this compound for metabolic and pharmacokinetic studies, as well as generating fluorescent or tagged analogs to track its localization and interactions within cells and tissues. Chemical probes, which are small molecules used to perturb biological systems and study protein function, based on the structure of this compound could be invaluable for dissecting specific pathways or targets nih.govnih.gov. The development of such tools requires expertise in synthetic chemistry and chemical biology, enabling researchers to precisely manipulate and monitor the compound's behavior in complex biological environments nih.govchemicalprobes.org.

Integration of Omics Technologies for Comprehensive Biological Understanding

Integrating various omics technologies will provide a holistic view of this compound's effects on biological systems humanspecificresearch.orgsyncell.comazti.esnih.govresearchgate.net. Transcriptomics could reveal changes in gene expression patterns upon exposure to the compound, indicating affected pathways and processes. Proteomics can identify alterations in protein abundance and post-translational modifications, offering insights into the functional consequences of this compound treatment humanspecificresearch.orgsyncell.com. Metabolomics can profile changes in cellular metabolites, highlighting metabolic pathways that are influenced by the compound humanspecificresearch.orgazti.es. Lipidomics and epigenomics could further enrich this understanding by exploring the impact on lipids and epigenetic modifications, respectively humanspecificresearch.orgazti.es. The integration and analysis of these diverse datasets using bioinformatics and systems biology approaches will be critical for constructing comprehensive models of this compound's biological impact and identifying potential biomarkers of response or activity syncell.comnih.gov.

Collaborative Research Initiatives for Accelerating Understanding of this compound

Advancing the research on this compound will significantly benefit from collaborative initiatives involving researchers from diverse disciplines and institutions ubc.caresearcher.lifeox.ac.uk. Partnerships between natural product chemists, pharmacologists, cell biologists, computational biologists, and clinicians can accelerate the pace of discovery. These collaborations can facilitate the sharing of resources, expertise, and data, leading to a more comprehensive understanding of the compound's properties and potential applications researcher.lifeox.ac.uk. Establishing consortia or joint research projects focused on natural products like this compound can also help in standardizing research protocols, validating findings across different laboratories, and ultimately translating research discoveries into potential therapeutic strategies ubc.caresearchgate.net.

常见问题

Basic: What established synthetic routes exist for Termicalcicolanone A, and how can researchers optimize reaction conditions for reproducibility?

Answer:

this compound has been synthesized via N-heterocyclic carbene (NHC)-catalyzed aroylation, where trifluoromethoxybenzene reacts with an aldehyde precursor to form the benzophenone scaffold . To ensure reproducibility:

- Document reaction parameters (temperature, solvent, catalyst loading) in detail.

- Use TLC or HPLC to monitor intermediate steps .

- Include purity data (NMR, HRMS) and side-product removal protocols (e.g., aqueous washes for diethylammonium chloride) in supplementary materials .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

- Systematic Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage, controls) to identify confounding variables .

- Data Triangulation : Validate results using orthogonal assays (e.g., apoptosis vs. cytotoxicity assays) .

- Statistical Rigor : Apply tests for significance (p-values, confidence intervals) and assess effect sizes to distinguish noise from true discrepancies .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : Use -/-NMR for functional group analysis and HRMS for molecular weight validation .

- Purity Assessment : Employ HPLC with UV/Vis detection (≥95% purity threshold) and melting point consistency checks .

- Comparative Data : Reference spectral libraries (e.g., SciFinder, Reaxys) to rule out known impurities .

Advanced: What strategies elucidate this compound’s mechanism of action at the molecular level?

Answer:

- Target Identification : Use affinity chromatography or CRISPR-Cas9 screens to isolate binding proteins .

- Computational Docking : Model interactions with potential targets (e.g., kinases) using software like AutoDock .

- Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS) to map downstream effects .

Basic: How should literature reviews identify knowledge gaps in this compound research?

Answer:

- Keyword Frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure searches .

- Database Filters : Limit results to primary sources (e.g., PubMed, Web of Science) and exclude preprints .

- Gap Analysis : Compare synthetic methodologies, bioactivity assays, and mechanistic hypotheses across studies .

Advanced: What experimental designs isolate stereochemical effects on this compound’s pharmacological activity?

Answer:

- Chiral Synthesis : Employ asymmetric catalysis (e.g., chiral NHCs) to produce enantiomers .

- Activity Comparison : Test isolated enantiomers in parallel assays (e.g., IC in cancer cell lines) .

- Crystallography : Resolve 3D structures via X-ray diffraction to correlate stereochemistry with binding affinity .

Basic: What ethical considerations apply to in vitro/in vivo studies of this compound?

Answer:

- Institutional Approval : Obtain ethics committee clearance for animal models or human tissue use .

- Data Transparency : Report negative results (e.g., lack of toxicity in non-target cells) to avoid publication bias .

- Attribution : Credit collaborators for shared reagents or data in acknowledgments .

Advanced: How can computational methods predict this compound’s physicochemical properties?

Answer:

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability .

- MD Simulations : Assess solubility and membrane permeability using tools like GROMACS .

- Validation : Cross-check predictions with empirical data (e.g., experimental logD values) .

Basic: What criteria guide solvent selection for purifying this compound?

Answer:

- Solvent Compatibility : Avoid protic solvents if intermediates are moisture-sensitive .

- Chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate gradients) based on TLC retention factors .

- Green Chemistry : Prioritize biodegradable solvents (e.g., ethanol over DCM) where feasible .

Advanced: How do the FINER criteria evaluate the feasibility of this compound studies?

Answer:

- Feasibility : Ensure access to NHC catalysts, advanced analytics (e.g., NMR), and bioassay facilities .

- Novelty : Target understudied pathways (e.g., ferroptosis induction) rather than replicating prior work .

- Ethical Alignment : Justify animal use with 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。